molecular formula C18H15N3O2S B2645353 (E)-3-phenyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 1331407-38-5

(E)-3-phenyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2645353
CAS No.: 1331407-38-5
M. Wt: 337.4
InChI Key: XXYVXGQPRZSWLP-CMDGGOBGSA-N
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Description

The compound contains several interesting functional groups, including a phenyl group, an azetidinyl group, and a thiophenyl group. These groups are likely to contribute to the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of the double bond in the prop-2-en-1-one group could potentially allow for isomerism .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the double bond in the prop-2-en-1-one group could potentially undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the azetidinyl group could potentially increase the compound’s polarity, affecting its solubility in different solvents .

Scientific Research Applications

Synthetic Routes and Structural Characterization Researchers have developed various synthetic pathways for derivatives of azetidinones, including (E)-3-phenyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one. These methods generally involve the condensation of aminophenylsulfonyl)-1,3,4-oxadiazole-2(3H)-thione with different aromatic aldehydes, followed by cyclocondensation with chloroacetyl chloride. The structures of the synthesized compounds are confirmed using analytical and spectral data. Notably, these synthetic routes yield products with significant antimicrobial activities against various bacterial and fungal species (Prajapati & Thakur, 2014).

Antimicrobial Evaluation Derivatives of this compound have been evaluated for their antimicrobial potential. These compounds show promising activity against a range of microbial species, including bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus Clavatus. This indicates the potential of these compounds to be developed into novel antimicrobial agents, offering a new approach to combat various infectious diseases (Patel & Patel, 2017).

Antitubercular and Antimalarial Activities Further research has explored the potential of these compounds in antitubercular and antimalarial applications. A series of derivatives have been synthesized, characterized, and screened for their antitubercular and antimalarial activities, demonstrating the versatile therapeutic potential of these compounds beyond their antimicrobial properties (Akhaja & Raval, 2012).

Mechanism of Action

Without specific information on what this compound is used for, it’s difficult to provide details on its mechanism of action .

Properties

IUPAC Name

(E)-3-phenyl-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-16(9-8-13-5-2-1-3-6-13)21-11-14(12-21)18-19-17(20-23-18)15-7-4-10-24-15/h1-10,14H,11-12H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYVXGQPRZSWLP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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